1-Methylpyrrolidine-3,4-diol
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Overview
Description
1-Methylpyrrolidine-3,4-diol is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the nitrogen atom and hydroxyl groups at the 3rd and 4th positions of the pyrrolidine ring. Pyrrolidines are known for their significant biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3,4-diol can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-methyl-3,4-dihydroxybutylamine can yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Methylpyrrolidine-3,4-diol can be compared with other similar compounds, such as:
Pyrrolidine: Lacks the hydroxyl groups and has different biological activities.
N-Methylpyrrolidine: Similar structure but without the hydroxyl groups, leading to different reactivity and applications.
3,4-Dihydroxypyrrolidine: Similar but lacks the methyl group, affecting its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H11NO2 |
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Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
VJSWVPMFOHDBHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)O)O |
Origin of Product |
United States |
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